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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374 Get Quote

Application Notes: UM-164
Product Name: UM-164 Target: Dual inhibitor of c-Src and p38 MAPK

Product Description
UM-164 is a potent, dual inhibitor that targets both the c-Src tyrosine kinase and the p38

mitogen-activated protein kinase (MAPK).[1][2] It has demonstrated significant anti-tumor

activity in preclinical models of triple-negative breast cancer and glioma.[1][3] The mechanism

of action involves the suppression of the Hippo-YAP signaling pathway, leading to reduced

cancer cell proliferation, migration, and spheroid formation.[2][3] UM-164 binds to the inactive

"DFG-out" conformation of its target kinases, a feature that may contribute to its improved

pharmacological profile compared to other inhibitors.[1]

Solubility and Storage
Proper handling and storage of UM-164 are critical for maintaining its stability and activity. For

optimal results, follow the guidelines below.
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Solvent Solubility Notes

DMSO ≥ 10 mM

DMSO is the recommended

solvent for preparing stock

solutions. It is a common

solvent for water-insoluble

compounds in biological

assays.[4][5]

Ethanol Sparingly Soluble

While some similar compounds

may have limited solubility in

ethanol,[6] it is generally not

the preferred solvent for

creating high-concentration

stock solutions.

Water Insoluble
UM-164 is practically insoluble

in aqueous solutions.

Storage Instructions:

Solid Form: Store at -20°C for long-term stability.

Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw

cycles.

Experimental Protocols
Preparation of Solutions
3.1. Preparation of 10 mM Stock Solution (for in vitro use)

Bring the vial of solid UM-164 to room temperature before opening.

Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration

of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from 5 mg of UM-164
(Molecular Weight: ~499.59 g/mol ), you would add 100.1 µL of DMSO.

Vortex gently or sonicate briefly until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize

freeze-thaw cycles.

Store aliquots at -20°C or -80°C.

3.2. Preparation of Working Solutions for Cell-Based Assays

Thaw an aliquot of the 10 mM UM-164 stock solution at room temperature.

Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium

to achieve the desired final concentrations.

Note: The final concentration of DMSO in the culture medium should be kept low (typically

≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[4]

For example, to prepare 1 mL of a 100 nM working solution, add 0.1 µL of the 10 mM

stock solution to 999.9 µL of culture medium.

3.3. Preparation of Dosing Solution (for in vivo use) In vivo studies have successfully used

intraperitoneal (i.p.) injections of UM-164.[3]

Prepare a fresh dosing solution for each day of administration.

A common vehicle for i.p. injection is saline.

Calculate the required amount of UM-164 based on the animal's weight and the desired dose

(e.g., 5 mg/kg or 10 mg/kg).[3]

The final formulation may require a co-solvent system to ensure solubility and stability. A

typical formulation might involve dissolving UM-164 in a small amount of DMSO first, then

diluting it with saline or another aqueous vehicle containing a surfactant like Tween 80.

Ensure the final solution is sterile and clear before injection.

Mechanism of Action: Signaling Pathway
UM-164 exerts its anti-cancer effects by simultaneously inhibiting c-Src and p38 MAPK. This

dual inhibition leads to the downstream suppression of the Hippo-YAP pathway. Specifically,
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UM-164 promotes the translocation of YAP from the nucleus to the cytoplasm, reducing its

activity as a transcriptional co-activator and decreasing the expression of its target genes, such

as CYR61 and AXL, which are involved in cell proliferation and survival.[2][3]
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UM-164 signaling pathway targeting c-Src/p38 and Hippo-YAP.

Application Protocols
In Vitro Assays
The following are generalized protocols. Researchers should optimize parameters such as cell

density and incubation times for their specific cell lines and experimental conditions.
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General workflow for in vitro experiments with UM-164.
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5.1. Cell Viability Assay (CCK8) This protocol measures cell viability based on the metabolic

activity of the cells.

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow

them to adhere overnight.

Treatment: Remove the old medium and add 100 µL of fresh medium containing various

concentrations of UM-164 (e.g., 0, 0.01, 0.1, 1, 10 µM).[7] Include a vehicle control (medium

with DMSO).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

Assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours until the color

develops.

Measurement: Read the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

5.2. Colony Formation Assay This assay assesses the long-term proliferative potential of single

cells.

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in a 6-well plate.

Treatment: After 24 hours, treat the cells with UM-164 at desired concentrations (e.g., 50 nM,

100 nM).[7]

Incubation: Culture the cells for 10-14 days, replacing the medium with freshly prepared UM-
164 every 3 days.

Staining: When visible colonies have formed, wash the wells with PBS, fix with 4%

paraformaldehyde or methanol, and stain with 0.1% crystal violet.

Quantification: Wash away excess stain, air dry the plate, and count the number of colonies

(typically >50 cells).

5.3. Transwell Migration Assay This protocol evaluates the effect of UM-164 on cell migration.
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Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

Assay Setup: Resuspend cells in serum-free medium and add them to the upper chamber of

a Transwell insert (8 µm pore size). Add complete medium (containing chemoattractant) to

the lower chamber. Add UM-164 (e.g., 100 nM) to both the upper and lower chambers.[7]

Incubation: Incubate for 12-24 hours at 37°C.

Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the

migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with

0.1% crystal violet.

Quantification: Count the number of migrated cells in several random fields under a

microscope.

In Vivo Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of UM-164 in a

mouse xenograft model.[3] All animal procedures must be approved and conducted in

accordance with institutional and national guidelines.
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Workflow for an in vivo xenograft study with UM-164.
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Cell Implantation: Subcutaneously inject cancer cells (e.g., 3 x 10⁶ LN229 cells) into the flank

of immunodeficient mice.[3]

Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).

Group Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle

control, 5 mg/kg UM-164, 10 mg/kg UM-164).[3]

Drug Administration: Administer UM-164 or vehicle via intraperitoneal (i.p.) injection

according to a set schedule (e.g., every three days).[3]

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly

(e.g., twice a week). Monitor animal body weight and overall health as indicators of toxicity.

Endpoint: At the end of the study (e.g., day 42), euthanize the mice, excise the tumors, and

measure their final weight.[3]

Analysis: Tumor tissues can be processed for further analysis, such as

immunohistochemistry (IHC) for proliferation markers (Ki67) or pathway-related proteins

(CYR61).[3]

Quantitative Data Summary
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. IC₅₀ values for UM-164 have been

determined in various cancer cell lines.
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Cell Line Cancer Type Time Point IC₅₀ (µM)

LN229 Glioma 24 h 10.07

LN229 Glioma 48 h 6.20

LN229 Glioma 72 h 3.81

SF539 Glioma 24 h 3.75

SF539 Glioma 48 h 2.68

SF539 Glioma 72 h 1.23

GBM1492
Glioblastoma

(Primary)
24 h ~10

Data sourced from a

study on glioma cells.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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